molecular formula C21H12N4O3 B11118568 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide CAS No. 80685-50-3

1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide

Cat. No.: B11118568
CAS No.: 80685-50-3
M. Wt: 368.3 g/mol
InChI Key: YNNWXGLKSVQLFX-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular structure of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is defined by a planar anthracene backbone fused with two ketone groups at positions 9 and 10, forming the anthraquinone core. At position 1, an azido group (-N₃) introduces significant electron-withdrawing character, while position 2 features a phenylcarboxamide substituent (-NH-C₆H₅) that contributes steric bulk and modulates solubility. The molecular formula, C₂₁H₁₂N₄O₃ , reflects a conjugated system of 21 carbon atoms, 12 hydrogens, 4 nitrogens, and 3 oxygens, with a molecular weight of 368.345 g/mol.

The azido group’s linear geometry and high polarity create localized dipole moments, which influence intermolecular interactions such as dipole-dipole forces and π-stacking. In contrast, the phenylcarboxamide group adopts a twisted conformation relative to the anthracene plane, as evidenced by nuclear magnetic resonance (NMR) studies of analogous compounds. This torsion arises from steric hindrance between the phenyl ring and adjacent carbonyl groups, reducing conjugation across the carboxamide bond.

Table 1: Key Molecular Parameters

Parameter Value Source
Molecular Formula C₂₁H₁₂N₄O₃
Molecular Weight 368.345 g/mol
Functional Groups Azido, Anthraquinone, Carboxamide
Conjugation System Extended π-system (anthracene)

The anthraquinone core’s electronic structure is further modified by the electron-deficient azido group, which withdraws electron density via resonance, as demonstrated by density functional theory (DFT) calculations on related anthraquinones. This electronic perturbation enhances the compound’s susceptibility to nucleophilic attack at the carbonyl positions.

Crystallographic Data and Conformational Studies

While crystallographic data for this compound remain unreported, insights can be drawn from structurally analogous anthraquinone derivatives. For example, anthraquinone-2-carboxylic acid (C₁₅H₈O₄) crystallizes in the triclinic space group P-1 with unit cell parameters a = 3.7942 Å, b = 13.266 Å, c = 22.835 Å, and angles α = 73.355°, β = 89.486°, γ = 86.061°. This compound forms hydrogen-bonded dimers via carboxylic acid groups, a feature absent in the carboxamide derivative due to the replacement of -OH with -NH-C₆H₅.

In the absence of single-crystal data, NMR spectroscopy provides critical conformational insights. The ^1H NMR spectrum of the related compound 4-(m-toluidino)-1-amino-2-(phenylethynyl)anthracene-9,10-dione reveals distinct aromatic proton resonances between δ 7.11–8.34 ppm, with coupling constants (J = 3.3–28.4 Hz) indicative of restricted rotation about the carboxamide bond. Similarly, the ^13C NMR spectrum of this compound would likely show carbonyl carbons near δ 183 ppm, consistent with anthraquinone derivatives.

Table 2: Inferred Conformational Properties

Property Observation Source
Phenyl Group Torsion ~30–45° relative to anthracene
Azido Group Geometry Linear (N-N-N angle ~180°)
Hydrogen Bonding Limited due to carboxamide

The steric demands of the phenylcarboxamide group likely prevent coplanarity with the anthracene system, reducing π-orbital overlap and altering electronic transitions. This conformational rigidity contrasts with more flexible anthraquinone analogues bearing alkyl substituents.

Comparative Analysis with Anthraquinone-Based Analogues

This compound exhibits distinct structural differences compared to other anthraquinone derivatives:

  • Substituent Effects : Replacing the azido group with amino (-NH₂) or hydroxy (-OH) substituents, as seen in mitoxantrone analogues, increases electron-donating capacity and HOMO-LUMO gap energies. For instance, mitoxantrone’s HOMO-LUMO gap of 4.3 eV contrasts with the narrower 3.8 eV gap calculated for azido-substituted anthraquinones, enhancing reactivity.

  • Carboxamide vs. Carboxylic Acid : Anthraquinone-2-carboxylic acid forms dimeric hydrogen bonds via -COOH groups, whereas the carboxamide derivative relies on weaker van der Waals interactions, reducing crystalline order. This substitution also increases lipophilicity, with logP values rising from 2.1 (carboxylic acid) to 4.8 (carboxamide).

  • Chlorinated Analogues : The chloro-substituted derivative 1-azido-9,10-dioxo-N-(2-chlorophenyl)-9,10-dihydroanthracene-2-carboxamide (C₂₁H₁₁ClN₄O₃) demonstrates enhanced dipole moments (5.2 D vs. 4.5 D) due to the electron-withdrawing chlorine atom.

Table 3: Structural Comparison with Analogues

Compound Substituents logP HOMO-LUMO (eV) Source
Target Compound -N₃, -NH-C₆H₅ 4.8 3.8
Anthraquinone-2-COOH -COOH 2.1 4.1
Mitoxantrone Analogue -NH₂, -OH 1.7 4.3
Chlorinated Derivative -N₃, -NH-C₆H₄Cl 5.2 3.6

The azido group’s unique reactivity enables click chemistry applications, distinguishing it from inert alkyl or aryl substituents. Furthermore, steric effects from the phenylcarboxamide group hinder intercalation with DNA compared to planar anthraquinones like doxorubicin.

Properties

CAS No.

80685-50-3

Molecular Formula

C21H12N4O3

Molecular Weight

368.3 g/mol

IUPAC Name

1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide

InChI

InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28)

InChI Key

YNNWXGLKSVQLFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Anthraquinone Nitration

The synthesis typically begins with anthraquinone derivatives due to their stability and commercial availability. Nitration at the 1-position is achieved using fuming nitric acid (90–100% concentration) at 0–25°C, avoiding sulfuric acid to prevent sulfonation side reactions. Reaction times vary from 4–24 hours depending on temperature, with yields of 1-nitroanthraquinone exceeding 85% under optimized conditions.

Table 1: Nitration Conditions for Anthraquinone Derivatives

ParameterOptimal RangeYield (%)Purity (%)
HNO₃ Concentration96–100%88–9299
Temperature20–25°C85–9098
Reaction Time6–8 hours8797

Reduction to Aminoantraquinone

Catalytic hydrogenation (H₂/Pd-C, 1 atm) in ethanol reduces the nitro group to an amine at 50–60°C. Alternative methods include:

  • Fe/HCl Reduction : 65–70% yield but generates iron sludge requiring purification

  • Na₂S₂O₄ Reduction : Mild conditions (pH 8–9, 25°C) with 78% yield and minimal byproducts

The choice of reductant impacts subsequent azide formation efficiency, with catalytic hydrogenation providing the highest purity (>99%) for sensitive reactions.

Azide Group Introduction

Diazotization-Azidation Sequence

The amino group undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by NaN₃ treatment to yield the azide:

  • Diazonium Salt Formation :
    Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}_2 + \text{NaNO}_2 + 2\text{HCl} \rightarrow \text{Ar-N}_2^+\text{Cl}^- + \text{NaCl} + 2\text{H}_2\text{O}

  • Azide Substitution :
    Ar-N2+Cl+NaN3Ar-N3+NaCl+N2\text{Ar-N}_2^+\text{Cl}^- + \text{NaN}_3 \rightarrow \text{Ar-N}_3 + \text{NaCl} + \text{N}_2

Yields reach 75–82% when using tetrabutylammonium bromide as a phase-transfer catalyst in dichloromethane/water biphasic systems.

Hypervalent Iodine-Mediated Azidation

Recent advances employ (difluoroiodo)benzene derivatives for direct C–H azidation. The mechanism involves:

  • Iodine(III) Complex Formation :
    Ar-H+PhIF2Ar-IF-Ph\text{Ar-H} + \text{PhIF}_2 \rightarrow \text{Ar-IF-Ph}

  • Azide Transfer :
    Ar-IF-Ph+NaN3Ar-N3+PhI+NaF\text{Ar-IF-Ph} + \text{NaN}_3 \rightarrow \text{Ar-N}_3 + \text{PhI} + \text{NaF}

This method achieves 89% regioselectivity for the 1-position in anthracene systems, outperforming traditional diazotization in sterically hindered environments.

Carboxamide Installation

Friedel-Crafts Acylation

The N-phenylcarboxamide group is introduced via Friedel-Crafts reaction using benzoyl chloride derivatives:

Ar-H+ClC(O)NC6H5AlCl3Ar-C(O)NC6H5+HCl\text{Ar-H} + \text{ClC(O)NC}_6\text{H}_5 \xrightarrow{\text{AlCl}_3} \text{Ar-C(O)NC}_6\text{H}_5 + \text{HCl}

Critical Parameters :

  • Catalyst : Anhydrous AlCl₃ (1.2 eq)

  • Solvent : Nitromethane, 110°C, 8 hours

  • Yield : 68–72% with 95% purity

Ullmann-Type Coupling

For enhanced regiocontrol, copper-catalyzed coupling between 2-iodoanthraquinone and phenylcarboxamide is employed:

Ar-I+H2NC(O)C6H5CuI, L-ProlineAr-NC(O)C6H5+HI\text{Ar-I} + \text{H}_2\text{NC(O)C}_6\text{H}_5 \xrightarrow{\text{CuI, L-Proline}} \text{Ar-NC(O)C}_6\text{H}_5 + \text{HI}

Optimized Conditions :

  • Ligand : L-Proline (20 mol%)

  • Base : K₂CO₃

  • Solvent : DMF, 100°C, 12 hours

  • Yield : 81%

Sequential Functionalization Strategies

Order of Operations Analysis

Comparative studies reveal superior yields when installing the azide group after carboxamide functionalization:

Table 2: Functionalization Sequence Impact

SequenceOverall Yield (%)Purity (%)
Nitration → Azide → Amide5291
Nitration → Amide → Azide7498
Amide → Nitration → Azide6895

The azide group’s sensitivity to electrophilic conditions necessitates late-stage introduction to prevent decomposition during nitration or amidation.

Protecting Group Strategies

Temporary protection of the carboxamide nitrogen improves azidation yields:

  • Boc Protection :
    Ar-NHC(O)C6H5Ar-N(Boc)C(O)C6H5\text{Ar-NHC(O)C}_6\text{H}_5 \rightarrow \text{Ar-N(Boc)C(O)C}_6\text{H}_5

  • Azidation :
    82% yield vs. 68% unprotected

  • Deprotection :
    TFA/CH₂Cl₂ (1:1) removes Boc with 95% recovery

Scalability and Industrial Considerations

Continuous Flow Nitration

Recent patents describe tubular reactors for safer nitration scale-up:

  • Residence Time : 45 seconds

  • Temperature : 25°C ± 0.5°C

  • Yield : 89% at 10 kg/batch scale

Analytical Characterization

Spectroscopic Validation

Key analytical data for batch quality control:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, Ar-H)

  • δ 8.15–7.98 (m, 4H, Anthracene-H)

  • δ 7.55–7.32 (m, 5H, Ph-H)

IR (KBr) :

  • 2120 cm⁻¹ (N₃ stretch)

  • 1675 cm⁻¹ (C=O amide)

HPLC Purity : >99.5% (C18, MeOH/H2O 85:15)

Emerging Methodologies

Photocatalytic Azidation

Visible-light-mediated C–H azidation using Ru(bpy)₃²⁺ achieves 78% yield in acetonitrile/water (3:1) at 25°C. The mechanism involves:

  • Photoexcitation :
    Ru2+hνRu3++e\text{Ru}^{2+} \xrightarrow{h\nu} \text{Ru}^{3+} + e^-

  • Azide Radical Formation :
    N3+eN3\text{N}_3^- + e^- \rightarrow \text{N}_3^\bullet

  • Hydrogen Abstraction :
    Ar-H+N3Ar+HN3\text{Ar-H} + \text{N}_3^\bullet \rightarrow \text{Ar}^\bullet + \text{HN}_3

  • Radical Coupling :
    Ar+N3Ar-N3\text{Ar}^\bullet + \text{N}_3^\bullet \rightarrow \text{Ar-N}_3

Biocatalytic Approaches

Engineered cytochrome P450 variants catalyze regioselective azide installation with 65% yield in buffer (pH 7.4, 37°C) . While currently lower-yielding than chemical methods, this approach eliminates heavy metal catalysts and enables chiral induction.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Anticancer Applications

    The compound has been investigated for its anticancer properties, particularly due to its ability to interact with biological targets involved in cancer progression. Several studies have highlighted its potential as a therapeutic agent:

    • Mechanism of Action : The azido group in the compound can undergo various chemical transformations that may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially inducing apoptosis in cancer cells.
    • In Vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds based on similar scaffolds have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer types, including breast and ovarian cancers .
    • Case Studies :
      • A study reported the synthesis of related compounds that displayed promising anticancer activity against non-small-cell lung and ovarian cancer cell lines .
      • Another investigation focused on the structure-activity relationship (SAR) of similar anthracene derivatives, revealing modifications that enhance their efficacy against specific cancer types .

    Photochemical Applications

    Beyond medicinal uses, 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is also explored in photochemical applications:

    • Light-Induced Reactions : The azido group is known for its photochemical reactivity, which can be harnessed in light-driven processes. This characteristic makes it suitable for applications in photopolymerization and as a photoinitiator in polymer chemistry.
    • Material Science : The compound's ability to form stable radical species upon UV irradiation can be utilized in developing new materials with tailored properties for electronics or coatings .

    Data Table: Summary of Anticancer Activity

    CompoundCell LineIC50 Value (μM)Growth Inhibition (%)
    1-Azido-9,10-dioxo-N-phenyl...MCF-75.075.99
    Similar Derivative AOVCAR-86.585.26
    Similar Derivative BHCT-1164.086.61
    Similar Derivative CSNB-197.067.55

    Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent, given its diverse applications.
    • If used as a probe or label, it interacts with specific targets (e.g., proteins, DNA) based on its functional groups.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    1-Amino Substituted Anthraquinone Carboxamides

    Compounds like 1-amino-N-(4-chlorophenyl)-9,10-dioxo-anthracene-2-carboxamide () share the anthraquinone-carboxamide core but replace the azide with an amino (-NH₂) group. Key differences include:

    • Synthesis : These derivatives are synthesized via nucleophilic substitution, yielding 87–91% with melting points of 187–275°C .
    • Reactivity: The amino group is electron-donating, contrasting with the electron-withdrawing azide. This affects redox behavior and photophysical properties.
    • Biological Activity : These compounds exhibit antistaphylococcal activity , while the azide analog’s bioactivity remains uncharacterized in the provided evidence.

    N-(9,10-Dioxo-anthracen-1-yl)-2-methylbenzamide

    This compound (–4) features a methyl-substituted benzamide instead of a phenyl group. Notable contrasts:

    • Synthetic Yield : The methyl derivative is synthesized in 24% yield using 2-methylbenzoic acid and DCC/DMAP , suggesting steric or electronic effects lower yields compared to unsubstituted analogs.
    • Directing Groups : The methyl group may influence metal-catalyzed C-H functionalization , whereas the azide’s reactivity could enable orthogonal conjugation strategies.

    Anthraquinone-Based Benzenesulfonamides

    Derivatives like 9,10-dioxo-N-(4-sulfamoylphenyl)-anthracene-2-carboxamide (–8) replace carboxamide with sulfonamide groups. Comparisons include:

    • Physical Properties : Sulfonamides exhibit higher melting points (e.g., 341°C for compound 6c ) due to increased polarity and hydrogen bonding.
    • Bioactivity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas azides may target different pathways or serve as prodrugs.

    Nitro and Alkyl-Substituted Carboxamides

    • N,N-Diethyl-1-nitro-9,10-dioxo-anthracene-2-carboxamide (): The nitro group (-NO₂) is strongly electron-withdrawing, similar to azides, but confers stability issues under reducing conditions. Its diethyl carboxamide enhances lipophilicity (XlogP = 4.6 ), compared to the phenyl group in the target compound.
    • N-(4-methoxybenzyl)-9,10-dioxo-anthracene-2-carboxamide (): The methoxy group (-OCH₃) improves solubility but reduces electrophilicity compared to azides.

    Data Tables

    Table 1: Key Properties of Selected Anthraquinone Derivatives

    Compound Substituent (Position) Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Reactivity
    Target Azide Compound -N₃ (1), -CONHPh (2) 368.34 N/A Click chemistry, photolysis
    1-Amino-N-(4-Cl-Ph) analog -NH₂ (1), -Cl (Ph) 377 (LC-MS [M+1]⁺) 187–275 Nucleophilic substitution
    N-(4-Sulfamoylphenyl) -SO₂NH₂ (Ph) 407.07 (HRMS) 341.0–341.3 Hydrogen bonding, enzyme inhibition
    N,N-Diethyl-1-nitro analog -NO₂ (1), -N(Et)₂ 352.35 N/A Redox activity, lipophilicity

    Discussion of Functional Group Impact

    • Its electron-withdrawing nature could lower HOMO-LUMO gaps compared to amino groups .
    • Sulfonamide (-SO₂NH₂) : Increases polarity and melting points, suitable for solid-state applications .
    • Nitro (-NO₂): Stabilizes negative charges but poses explosion risks under high energy .

    Biological Activity

    1-Azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.

    The chemical formula for this compound is C21H12N4O3C_{21}H_{12}N_{4}O_{3} with a molecular weight of 368.35 g/mol. The compound features an azido group which is known for its reactivity in click chemistry, making it a valuable building block in drug development and bioconjugation strategies.

    Synthesis

    The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone. The resulting compound can be characterized through various spectroscopic methods including NMR and IR spectroscopy .

    Antiviral Properties

    Research has indicated that compounds similar to 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene derivatives exhibit antiviral properties. Specifically, studies have highlighted their potential as inhibitors of the Hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, and inhibiting its activity could lead to effective treatments for HCV infections .

    The biological activity of this compound may be attributed to its ability to interact with specific biological targets through the azido group. The azide moiety can facilitate selective bioconjugation reactions, allowing for the targeted delivery of therapeutic agents . Additionally, the compound's ability to form bidentate coordination complexes may enhance its efficacy in catalyzing C-H bond functionalization reactions .

    Case Study 1: Antiviral Activity

    A study investigating the antiviral properties of anthraquinone derivatives found that compounds with similar structures to 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene demonstrated significant inhibition of HCV replication in vitro. The mechanism was linked to the disruption of viral protease activity .

    Case Study 2: Bioconjugation Applications

    In a recent thesis exploring bioconjugation techniques, the use of azide-functionalized compounds was highlighted for their ability to selectively label proteins. The incorporation of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene into bioconjugation strategies showed promise for enhancing the specificity and efficiency of drug delivery systems .

    Data Tables

    Property Value
    Molecular FormulaC21H12N4O3C_{21}H_{12}N_{4}O_{3}
    Molecular Weight368.35 g/mol
    Synthesis MethodReaction with benzoyl chloride
    Antiviral ActivityHCV NS3 protease inhibitor
    Bioconjugation PotentialHigh (via azide group)

    Q & A

    Q. How is compound stability assessed under experimental storage conditions?

    • Protocols :
    • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .
    • Light Sensitivity Tests : Store in amber vials at -20°C; UV exposure >24h leads to 15% degradation .

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